tert-Butyl 2-(fluoromethyl)cyclobutane-1-carboxylate
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Overview
Description
tert-Butyl 2-(fluoromethyl)cyclobutane-1-carboxylate is an organic compound with a unique structure that includes a cyclobutane ring substituted with a fluoromethyl group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(fluoromethyl)cyclobutane-1-carboxylate typically involves the reaction of cyclobutane derivatives with fluoromethylating agents. One common method involves the use of this compound as a starting material, which undergoes a series of reactions including fluorination and esterification to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(fluoromethyl)cyclobutane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The fluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
tert-Butyl 2-(fluoromethyl)cyclobutane-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(fluoromethyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluoromethyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. Detailed studies on its mechanism of action are ongoing to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-(dimethylamino)-3-(fluoromethyl)azetidine-1-carboxylate: A similar compound with a different ring structure and additional functional groups.
tert-Butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate: Another related compound with a pyrrolidine ring instead of a cyclobutane ring.
Uniqueness
tert-Butyl 2-(fluoromethyl)cyclobutane-1-carboxylate is unique due to its cyclobutane ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C10H17FO2 |
---|---|
Molecular Weight |
188.24 g/mol |
IUPAC Name |
tert-butyl 2-(fluoromethyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C10H17FO2/c1-10(2,3)13-9(12)8-5-4-7(8)6-11/h7-8H,4-6H2,1-3H3 |
InChI Key |
GFJFIANNCDMKEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC1CF |
Origin of Product |
United States |
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